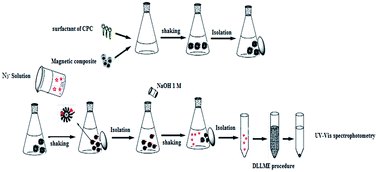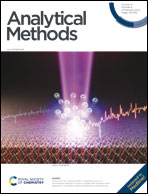Solid-phase extraction combined with dispersive liquid–liquid microextraction for the spectrophotometric determination of ultra-trace amounts of azide ion in water samples
Analytical Methods Pub Date: 2014-05-27 DOI: 10.1039/C4AY00348A
Abstract
In this research, solid-phase extraction (SPE) using modified multi-walled carbon nanotube/nano-Fe3O4 composites combined with dispersive liquid–liquid microextraction (DLLME) as a preconcentration technique has been developed for determination of ultra-trace amounts of azide ion in water samples. In SPE–DLLME, azide ion was adsorbed from a large volume of aqueous samples (100 mL) into 20 mg modified multi-walled carbon nanotube/nano-Fe3O4 composites as sorbent. After elution of azide ion from the sorbent using sodium hydroxide, the DLLME technique was performed on the desorbed solution. Finally, the azide ion in the extracted organic solvent was determined by UV-vis spectrophotometry. Some important parameters in the SPE and DLLME steps were studied and optimized. The proposed method provided a high enrichment factor of 250 for azide ion. The calibration graph was linear in the range of 0.10–5.0 ng mL−1 with a limit of detection (LOD) of 0.05 ng mL−1. The proposed method was successfully applied for determination of azide ion in water samples.

Recommended Literature
- [1] Can percolation theory explain the gelation behavior of diblock copolymer worms?†
- [2] Band gap evolution and a piezoelectric-to-electrostrictive crossover in (1 − x)KNbO3–x(Ba0.5Bi0.5)(Nb0.5Zn0.5)O3 ceramics†
- [3] Ce dopant effects on NaYF4 particle morphology and optical properties†
- [4] Characteristics of Extended-Spectrum β-Lactamase-Producing Escherichia coli Derived from Food and Humans in Northern Xinjiang, China.
- [5] Augmented polyhydrazone formation in water by template-assisted polymerization using dual-purpose supramolecular templates†
- [6] Blue-emitting and amphibious metal (Cu, Ni, Pt, Pd) nanodots prepared within supramolecular polymeric micelles for cellular imaging applications†
- [7] Benzothiadiazole-oligothiophene flanked dicyanomethylenated quinacridone for non-fullerene acceptors in polymer solar cells†
- [8] Back matter
- [9] Bonds or not bonds? Pancake bonding in 1,2,3,5-dithiadiazolyl and 1,2,3,5-diselenadiazolyl radical dimers and their derivatives†
- [10] Attosecond laser control of photoelectron angular distributions in XUV-induced ionization of H2†










